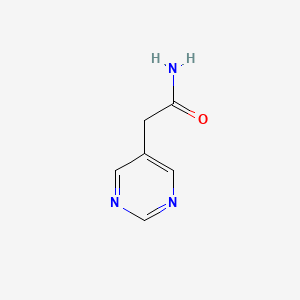

2-(Pyrimidin-5-yl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrimidin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(10)1-5-2-8-4-9-3-5/h2-4H,1H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVWGCUNGMDSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630450 | |

| Record name | 2-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-02-7 | |

| Record name | 2-(Pyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Pyrimidin 5 Yl Acetamide and Its Derivatives

Diverse Synthetic Routes to Access the 2-(Pyrimidin-5-yl)acetamide Scaffold

The construction of the pyrimidine (B1678525) ring, a key component of the target molecule, can be achieved through various established and innovative synthetic methodologies.

Cyclization and Condensation Reactions

Cyclization and condensation reactions represent a fundamental approach to pyrimidine synthesis. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine.

A classic route involves the condensation of a β-formyl enamide with urea, catalyzed by samarium chloride under microwave irradiation, to form the pyrimidine ring. organic-chemistry.org Another approach describes the synthesis of 2-substituted pyrimidine-5-carboxylic esters by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org The resulting ester can then be converted to the desired acetamide (B32628).

Furthermore, the cyclization of a bis-chalcone with guanidine (B92328) nitrate (B79036) has been employed to create a bis-pyrimidine structure, which can be further elaborated to the corresponding acetamide. nih.gov A one-pot synthesis of pyrimidine derivatives can also be achieved through the condensation of N-vinyl or N-aryl amides with nitriles, activated by trifluoromethanesulfonic anhydride. researchgate.net

A notable example is the synthesis of N-(4,6-dihydroxy-2-mercaptopyrimidin-5-yl)acetamide, where diethylacetamidomalonate (B1261931) and thiourea (B124793) are reacted in the presence of sodium ethoxide. google.com The resulting pyrimidine can then be subjected to further modifications.

Table 1: Examples of Cyclization and Condensation Reactions for Pyrimidine Synthesis

| Starting Materials | Reagents/Catalyst | Product | Reference |

| β-Formyl enamide, Urea | Samarium chloride, Microwave | Pyrimidine derivative | organic-chemistry.org |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic ester | organic-chemistry.org |

| Bis-chalcone, Guanidine nitrate | - | Bis-pyrimidine | nih.gov |

| N-vinyl/N-aryl amides, Nitriles | Trifluoromethanesulfonic anhydride, 2-chloropyridine | Pyrimidine derivative | researchgate.net |

| Diethylacetamidomalonate, Thiourea | Sodium ethoxide | N-(4,6-dihydroxy-2-mercaptopyrimidin-5-yl)acetamide | google.com |

Multi-component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the efficient construction of complex molecules like pyrimidines from simple starting materials in a single step, often with high atom economy. rasayanjournal.co.innih.gov

A novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of pyrimidines from amidines and up to three different alcohols. acs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org Similarly, a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) provides a direct route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Another efficient method involves a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to yield a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org Furthermore, catalyst-free, one-pot chemoselective multicomponent domino reactions have been developed for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives, offering mild reaction conditions and high yields. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents onto the pyrimidine ring, particularly at positions that are activated towards nucleophilic attack. This method is widely used in medicinal chemistry to modify the pyrimidine core. mdpi.com

An efficient SNAr approach allows for the synthesis of a wide array of 2-aryl and 2-alkyl pyrimidines in good to high yields at room temperature without the need for precious metal catalysts. organic-chemistry.org This strategy can be employed to introduce the acetamide side chain or its precursor onto a pre-formed pyrimidine ring. For instance, the synthesis of N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide utilizes nucleophilic aromatic substitution to introduce the piperidin-1-yl group at the C2 position of the pyrimidine ring.

The use of polyethylene (B3416737) glycol (PEG) 400 as a solvent has been shown to be an efficient and greener medium for the SNAr of nitrogen-containing fused heterocycles with various amines. nih.gov

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are extensively used for the functionalization of pyrimidine rings. nih.govbohrium.comresearchgate.net

These reactions typically involve the coupling of a halogenated pyrimidine with an organoboron compound in the presence of a palladium catalyst and a base. bohrium.com For example, 5-bromopyrimidine (B23866) can be coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to synthesize 5-aryl pyrimidines. bohrium.com The resulting 5-substituted pyrimidine can then be further elaborated to introduce the acetamide functionality.

The Suzuki coupling has been successfully applied to the synthesis of 5-substituted pyrimidine nucleosides and a variety of other pyrimidine derivatives. nih.govcrossref.org The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 5-Bromopyrimidine | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl pyrimidines | bohrium.com |

| 4,6-Dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-Diarylpyrimidines | researchgate.net |

| 5-Iodo-2'-deoxyuridine | Aryl boronic acids | Pd(OAc)₂/TPPTS | 5-Aryl-2'-deoxyuridines | nih.gov |

| Methyl 5-amino-4-chloropyrrolo[2,3-d]pyrimidine | Arylboronic acids | Pd(OAc)₂/dicyclohexyl(2-biphenyl)phosphine/K₃PO₄ | 4-Arylpyrrolopyrimidines | researchgate.netresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact and improve sustainability. rasayanjournal.co.inbenthamdirect.com These approaches focus on the use of safer solvents, catalysts, and reaction conditions. rasayanjournal.co.injmaterenvironsci.com

Microwave-assisted synthesis, ultrasound irradiation, and solvent-free "grindstone" techniques are examples of green methods that can lead to higher yields, shorter reaction times, and simplified workup procedures. rasayanjournal.co.inresearchgate.netresearchgate.net The use of water as a solvent in multicomponent reactions for pyrimidine synthesis is a particularly attractive green approach. jmaterenvironsci.com For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved using diammonium hydrogen phosphate (B84403) in an aqueous medium. jmaterenvironsci.com

Furthermore, the development of recyclable catalysts and the use of biomass-derived starting materials, such as alcohols in iridium-catalyzed multicomponent reactions, contribute to the sustainability of pyrimidine synthesis. acs.orgorganic-chemistry.org

Functional Group Interconversions and Derivatization Strategies

Once the core pyrimidine scaffold is in place, functional group interconversions (FGIs) and derivatization strategies are employed to introduce the acetamide side chain and other desired functionalities. umich.eduub.edumit.edu

A common strategy involves the synthesis of a pyrimidine with a functional group handle, such as an amine or a carboxylic acid, at the 5-position, which can then be converted to the acetamide. For example, amino(pyrimidin-5-yl)acetonitrile can be hydrolyzed to amino(pyrimidin-5-yl)acetamide. prepchem.com

In another approach, a pyrimidine amine can be coupled with a suitable carboxylic acid to form the acetamide linkage. For instance, 2-(4-chlorophenoxy)-N-(2-(2,6-difluorophenoxy)pyrimidin-5-yl)-2-methylpropanamide was synthesized by coupling 2-(2,6-difluorophenoxy)pyrimidin-5-amine with 2-(4-chlorophenoxy)-2-methylpropanoic acid using HATU as a coupling agent. mdpi.com

The acetamide group itself can be introduced through various methods. For example, a pyrimidine amine can be reacted with chloroacetyl chloride to form a chloroacetamide intermediate, which can then be further functionalized. nih.govasianpubs.org The synthesis of N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-acetamide involves the acetylation of the amino group of 4-aminopyrimidin-2-ol after protection of the hydroxyl group. vulcanchem.com

These derivatization strategies are crucial for exploring the structure-activity relationships of this compound-based compounds in various applications. mdpi.comnih.gov

Modification at the Pyrimidine Ring Positions (e.g., C2, C4, C6)

The functionalization of the pyrimidine ring at the C2, C4, and C6 positions is a key strategy for modulating the pharmacological profile of this compound derivatives. These modifications significantly influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby affecting target binding and pharmacokinetic properties.

A common synthetic approach begins with a pre-functionalized pyrimidine, such as 2-chloro-5-nitropyrimidine (B88076). mdpi.com The chloro-substituent at the C2 position serves as a versatile handle for introducing a variety of functionalities through nucleophilic aromatic substitution (SNAr) reactions. For instance, reaction with a range of aryl alcohols, amines, or thiols allows for the introduction of diverse aryloxy, amino, or thioether linkages at this position. mdpi.com Subsequent reduction of the nitro group at the C5 position provides the corresponding amine, which can then be acylated to form the desired acetamide side chain. mdpi.com

Similarly, modifications at the C4 and C6 positions are crucial for optimizing activity. In the development of adenosine (B11128) A2A receptor antagonists, various heterocyclic substituents have been introduced at the C6 position of the pyrimidine ring. researchgate.net The synthesis of 2-(5-cyano-6-oxo-1,6-dihydropyrimidin-2-ylthio)-N-substituted(phenyl) acetamides involves substitutions at the C4 position with various aryl groups, demonstrating the ring's amenability to diversification. nih.gov

Below is a table summarizing synthetic strategies for modifying the pyrimidine ring.

| Position | Starting Material | Reagent/Condition | Resulting Substituent | Reference |

| C2 | 2-Chloro-5-nitropyrimidine | Aryl alcohols, K₂CO₃, CH₃CN | Aryloxy group | mdpi.com |

| C2 | 2-Chloro-5-nitropyrimidine | Aryl amines, K₂CO₃, CH₃CN | Arylamino group | mdpi.com |

| C2 | 6-Amino-2-thiopyrimidine | 2-Chloroacetamides, K₂CO₃, DMF | Arylacetamide fragment via S-alkylation | researchgate.net |

| C4 | Substituted benzaldehyde | Ethyl cyanoacetate, Thiourea | Substituted aryl group | nih.gov |

| C6 | 4-Amino-5-carbonitrile pyrimidine template | Various heterocycles | Heterocyclic groups | researchgate.net |

Diversification of the Acetamide Moiety

Modification of the acetamide side chain is a critical aspect of lead optimization, allowing for fine-tuning of properties such as solubility, lipophilicity, and interactions with the target protein. nih.gov These modifications typically involve N-substitution of the amide nitrogen.

A widely used method for constructing the acetamide linkage is the coupling of a pyrimidine-5-amine intermediate with a substituted carboxylic acid. mdpi.com Coupling agents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uranium (HATU) are employed to facilitate this amide bond formation, enabling the synthesis of a wide array of N-substituted acetamide derivatives. mdpi.com For example, penultimate amine intermediates have been coupled with 2-(4-chlorophenoxy)-2-methylpropanoic acid using HATU to generate target analogs. mdpi.com

Further diversification can be achieved by N-alkylation or N-arylation of the acetamide nitrogen. Studies on pyrazolopyrimidine-based ligands have shown that N,N-disubstitution on the acetamide affords opportunities to introduce diverse chemical moieties. nih.gov The choice of substituents, from simple alkyl chains to more complex cyclic or aromatic groups, can significantly impact lipophilicity and plasma protein binding. nih.gov For instance, long-chain alkyl substitutions increase lipophilicity, while branched alkyl groups tend to result in more moderate lipophilicity. nih.gov

The following table illustrates various modifications made to the acetamide moiety in pyrimidine-based scaffolds.

| Modification Type | Synthetic Approach | Reagents | Example Substituents | Reference |

| N-Aryl/Alkyl Acetamide | Amide coupling | Carboxylic acid, HATU, DIEA | 2-(4-chlorophenoxy)-2-methylpropanoyl | mdpi.com |

| N-Aryl Acetamide | S-alkylation followed by amide formation | 2-Chloro-N-arylacetamides | N-phenyl, N-(3-methylphenyl) | researchgate.net |

| N,N-Dialkyl Acetamide | N-alkylation | Alkyl halides | N,N-diethyl, N,N-dibenzyl | nih.gov |

| N-Aryl Acetamide | Multistep synthesis | Substituted phenyl isothiocyanate | N-substituted (phenyl) acetamide | nih.gov |

Bioisosteric Replacements in this compound Analogues

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and metabolic stability, or to reduce toxicity. In the context of this compound analogues, the acetamide group is often targeted for replacement due to its potential chemical and metabolic lability, such as hydrolysis under acidic conditions. researchgate.netnih.gov

A prominent bioisosteric replacement for the amide bond is the five-membered 1,2,4-triazole (B32235) ring. acs.org In the development of casein kinase 2 (CSNK2) inhibitors, replacing the acetamide with a 1,2,4-triazol-4-yl group led to a four-fold improvement in potency. acs.org Crystallographic studies have shown that the 1,2,4-triazole can mimic the hydrogen bonding interactions of the original amide group. acs.org Other five-membered heterocycles such as oxadiazoles, thiazoles, and tetrazoles have also been explored, but the 1,2,4-triazole was found to be a privileged amide bioisostere at this position due to optimal steric fit and positioning of hydrogen bond acceptors. acs.org

This strategy has also been successfully applied to adenosine A2A receptor antagonists, where the replacement of the acetamide functional group with various bioisosteres led to a new series of compounds with improved potency and chemical stability. nih.gov

The table below compares the acetamide group with some of its bioisosteric replacements.

| Original Group | Bioisostere | Rationale for Replacement | Impact | Reference |

| Acetamide | 1,2,4-Triazole | Improve chemical stability, enhance potency | 4-fold improved activity against CSNK2A2 | acs.org |

| Acetamide | Various Heterocycles | Overcome potential instability and metabolic soft spots | Improved potency and chemical stability | researchgate.netnih.gov |

| Acetamide | Oxadiazole, Thiazole (B1198619), Thiadiazole, Tetrazole | Explore alternative hydrogen bond acceptors | Weakly active or inactive against CSNK2A2 | acs.org |

Reaction Mechanisms and Mechanistic Insights into this compound Formation

The formation of the this compound scaffold can be achieved through various synthetic routes, each involving distinct reaction mechanisms. The specific mechanism depends on whether the pyrimidine ring is formed as a final step or if the acetamide side chain is appended to a pre-existing pyrimidine core.

One common pathway involves the construction of the pyrimidine ring through cyclocondensation reactions. The formation of pyrimidine rings can occur via the reaction of amidines with 1,2,3-triazines. acs.org A proposed mechanism involves a stepwise addition/N₂ elimination/cyclization pathway, which competes with a Diels-Alder reaction mechanism. acs.org Another mechanism for forming fused pyrimidine systems is the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound (like a barbituric acid derivative), followed by a Michael addition and subsequent cyclization. rsc.org For example, the reaction of an aminopyrimidine with an enone intermediate can lead to a pyrimidinyl-iminopyrimidine intermediate, which then cyclizes and oxidizes to form the final product. rsc.org

Alternatively, when starting with a pre-formed pyrimidine ring, the acetamide group is typically introduced via acylation of an aminopyrimidine. For instance, the synthesis of N-(pyrimidin-2-yl) acetamide derivatives can start from pyrimidin-2-amine, which reacts with 2-chloroacetyl chloride. researchgate.net The mechanism involves a nucleophilic attack of the pyrimidine's amino group on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of HCl to form the amide bond.

In more complex syntheses, such as those involving pyrazolo[1,5-a]pyrimidines, the reaction of aminopyrazoles with enaminones is a common method. nih.gov The mechanism is initiated in an acidic medium, which activates the endocyclic imino group of the pyrazole (B372694) ring for a nucleophilic attack on the electrophilic α-carbon of the enamine, leading to cyclization and formation of the fused pyrimidine ring. nih.gov The general mechanism for double bond formation or reduction in pyrimidine rings often involves a hydride transfer to or from the C5 position, accompanied by protonation or deprotonation at the C6 position. umich.edu

Spectroscopic and Structural Characterization of 2 Pyrimidin 5 Yl Acetamide Compounds

Molecular Structure Elucidation via Advanced Spectroscopic Techniques

A suite of spectroscopic methods is employed to determine the molecular structure of 2-(pyrimidin-5-yl)acetamide compounds, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. emerypharma.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). For pyrimidine-based compounds, the aromatic protons of the pyrimidine (B1678525) ring typically appear as distinct signals in the downfield region of the spectrum. For instance, in derivatives of 2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide, aromatic protons resonate in the range of δ 6.9–7.7 ppm. The protons of the acetamide (B32628) group, specifically the NH proton, are often observed as a broad singlet at a downfield chemical shift, for example, around δ 9.9–10.1 ppm in some derivatives. Methyl groups attached to the pyrimidine or phenyl rings typically appear as sharp singlets in the upfield region, generally between δ 2.0–2.3 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring resonate at characteristic chemical shifts, which are influenced by the nature and position of substituents. Carbonyl carbons of the acetamide group are typically found in the highly deshielded region of the spectrum, often between δ 168–170 ppm. In more complex derivatives, such as N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, the various carbon signals can be assigned to their respective positions in the molecule, with values ranging from δ 21.4 for aliphatic carbons to over δ 165 for carbonyl and aromatic carbons. nih.gov

A representative table of expected ¹H and ¹³C NMR chemical shifts for a generic this compound structure is provided below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrimidine H-2 | 8.5 - 9.0 | 155 - 160 |

| Pyrimidine H-4/H-6 | 8.5 - 9.0 | 155 - 160 |

| CH₂ (acetamide) | 3.5 - 4.0 | 35 - 45 |

| C=O (acetamide) | - | 165 - 175 |

| NH₂ (acetamide) | 7.0 - 8.0 (broad) | - |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound compounds. americanpharmaceuticalreview.come-bookshelf.de These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of a this compound derivative will typically show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the acetamide group, generally in the region of 1650–1700 cm⁻¹. Another key feature is the N-H stretching vibration of the amide group, which appears as one or two bands in the 3200–3400 cm⁻¹ region. The presence of aromatic C-H stretching vibrations is indicated by bands above 3000 cm⁻¹, while C-N stretching vibrations and various bending vibrations of the pyrimidine ring and other substituents appear in the fingerprint region (below 1500 cm⁻¹). For example, in 2-((6-(3-chloro-1H-indol-2-yl)-5-cyano-2-(p-tolylamino)pyrimidin-4-yl)thio)acetamide, characteristic bands for NH and C=O groups are observed. acs.org

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. Therefore, the pyrimidine ring vibrations are often prominent in the Raman spectrum. The combination of IR and Raman data can provide a more complete picture of the vibrational modes of the molecule. In some cases, theoretical calculations using methods like Density Functional Theory (DFT) are used to simulate the vibrational spectra, which aids in the assignment of experimental bands. nih.govnih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide) | Stretching | 1650 - 1700 |

| C=N, C=C (Pyrimidine) | Stretching | 1400 - 1600 |

| N-H (Amide) | Bending | 1500 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Standard Mass Spectrometry (MS) provides the molecular weight of the compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the exact elemental formula of the compound. nih.govresearchgate.net This is a crucial step in confirming the identity of a newly synthesized compound. For example, in the characterization of pyrimidine derivatives, HRMS is used to confirm the calculated molecular formula by comparing it to the experimentally found value. nih.govmdpi.com

The table below shows the expected exact mass for the parent compound this compound.

| Compound | Molecular Formula | Exact Mass (Da) |

| This compound | C₆H₇N₃O | 137.0589 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgsci-hub.se When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

For this compound and its derivatives, the pyrimidine ring and any other aromatic substituents are the primary chromophores. The UV-Vis spectrum will typically show absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The exact position and intensity of these bands can be influenced by the substituents on the pyrimidine ring and the solvent used for the measurement. For instance, a study on a pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one, identified a λmax at 275 nm. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and help in the interpretation of the experimental UV-Vis spectra. dntb.gov.ua

While less commonly used for the routine characterization of diamagnetic molecules like this compound, Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as radicals or transition metal complexes. bhu.ac.inuni-frankfurt.de If this compound were to be, for example, part of a metal complex or if it were to form a radical species under certain conditions, ESR spectroscopy could provide valuable information about the electronic structure and the environment of the unpaired electron. bhu.ac.innih.gov The basic principle of ESR is analogous to NMR, but it involves the excitation of electron spins instead of nuclear spins. bhu.ac.in

Solid-State Structural Analysis of this compound Derivatives

While spectroscopic methods provide information about the molecular structure, X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The crystal structure reveals precise bond lengths, bond angles, and torsion angles within the molecule. It also provides detailed information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For example, a study on N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate revealed that the molecule crystallizes with two water molecules and that the crystal structure is stabilized by extensive O-H···O and N-H···O hydrogen bonds. nih.gov In another example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide showed the presence of both intramolecular (N-H···S, C-H···N, C-H···O) and intermolecular (N-H···N, N-H···O) hydrogen bonds. researchgate.net

The planarity of the pyrimidine ring and the relative orientation of the acetamide group are key structural features that can be precisely determined by X-ray crystallography. For instance, in N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate, the pyrimidine ring and the C—N—C(=O)—C group of the acetamide moiety are nearly planar, with a significant dihedral angle between them. nih.gov In more complex derivatives, such as N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide, the dihedral angles between the fused pyrazole (B372694) and pyrimidine rings and the attached phenyl rings have been determined. nih.gov

The table below provides an example of crystallographic data that can be obtained for a derivative of this compound.

| Parameter | Example Value for a Derivative nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.5501 (12) |

| b (Å) | 12.2161 (13) |

| c (Å) | 8.5324 (8) |

| β (°) | 98.708 (1) |

| Volume (ų) | 983.96 (19) |

| Z (molecules/unit cell) | 4 |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. For several derivatives of this compound, this method has been crucial in elucidating their molecular structures and packing in the solid state.

One such derivative, N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate , has been crystallized and its structure determined by X-ray diffraction. nih.goviucr.org The analysis revealed a monoclinic crystal system with the space group P21/c. iucr.org The unit cell parameters were determined to be a = 9.5501 (12) Å, b = 12.2161 (13) Å, c = 8.5324 (8) Å, and β = 98.708 (1)°. nih.gov

The crystallographic data for a selection of these compounds are summarized in the table below.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate nih.gov | Monoclinic | P21/c | 9.5501 | 12.2161 | 8.5324 | 98.708 |

| N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide iucr.org | Monoclinic | P 21/c | 9.8102 | 7.2915 | 27.0162 | 90 |

Molecular Conformation and Planarity in Crystal Structures

The conformation and planarity of the pyrimidine ring and its substituents are key features revealed by X-ray crystallography. In many of the studied derivatives, the pyrimidine ring itself is largely planar. For example, in N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate , the molecule is composed of two nearly planar segments: the pyrimidine ring and the C—N—C(=O)—C group. nih.goviucr.org The maximum deviations from their respective mean planes are 0.020 (2) Å and 0.014 (2) Å. nih.gov The dihedral angle between these two planes is a significant 87.45°, indicating a highly twisted conformation. nih.gov

In contrast, other derivatives exhibit different dihedral angles between the pyrimidine ring and adjacent aromatic systems. For instance, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide , the dihedral angle between the diaminopyrimidine ring and the pyridine (B92270) ring is 71.10 (9)°. In its pyrazine (B50134) analogue, this angle is 62.93 (15)°. nih.gov A similar folded conformation is observed in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide , where the pyrimidine ring is inclined to the benzene (B151609) ring by 56.18 (6)° and 67.84 (6)°, respectively. iucr.org This folded conformation is often stabilized by intramolecular hydrogen bonds. iucr.org

The table below presents the dihedral angles for several related compounds.

| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) |

| N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate nih.gov | Pyrimidine ring | C—N—C(=O)—C group | 87.45 |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide nih.gov | Diaminopyrimidine ring | Pyridine ring | 71.10 (9) |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide nih.gov | Diaminopyrimidine ring | Pyrazine ring | 62.93 (15) |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate iucr.org | Pyrimidine ring | Benzene ring | 56.18 (6) |

| N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide iucr.org | Pyrimidine ring | Benzene ring | 67.84 (6) |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide nih.gov | Pyrimidine ring | Naphthalene ring system | 55.5 (1) |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide nih.govepa.gov | Pyrimidine ring | Benzene ring | 58.93 (8) |

| N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide nih.gov | Pyrimidine ring | Benzene ring | 42.25 (14) |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound derivatives is governed by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of amide and pyrimidine moieties provides both hydrogen bond donors (N-H groups) and acceptors (N and O atoms).

In the crystal structure of N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate , the molecules are linked by O—H⋯O and N—H⋯O hydrogen bonds, involving the water molecules of hydration. nih.goviucr.org These interactions lead to the formation of a three-dimensional framework. nih.gov

A common motif observed in many diaminopyrimidine derivatives is the formation of inversion dimers through pairs of N—H⋯N hydrogen bonds, creating an R22(8) ring motif. nih.govnih.govepa.govnih.gov These dimers can then be further linked by other hydrogen bonds, such as N—H⋯O, to form layers or more complex three-dimensional structures. nih.govnih.govnih.gov For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide , these dimers are connected into layers. nih.gov

In addition to hydrogen bonding, π-π stacking interactions are also observed in some derivatives. In 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide , offset π–π interactions with an intercentroid distance of 3.777 (1) Å link the hydrogen-bonded layers into a three-dimensional supramolecular structure. iucr.org However, such interactions are not present in all related compounds, as seen in the pyrazine analogue. iucr.org In N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide , π–π interactions with a centroid–centroid distance of 3.4916 (9) Å connect the dimers into a three-dimensional network. iucr.org

The following table summarizes the key intermolecular interactions in selected derivatives.

| Compound Name | Key Intermolecular Interactions |

| N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate nih.goviucr.org | O—H⋯O and N—H⋯O hydrogen bonds |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide nih.goviucr.org | N—H⋯N (R22(8) motif), N—H⋯O, offset π–π stacking |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyrazin-2-yl)acetamide nih.gov | N—H⋯N (R22(8) motif), N—H⋯O, N—H⋯N, C—H⋯O |

| 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide nih.govepa.gov | N—H⋯N (R22(8) motif), bifurcated N—H⋯(O,O), C—H⋯O |

| N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide nih.govnih.gov | N—H⋯N (R22(8) motif), bifurcated N—H⋯O, C—H⋯O |

Hirshfeld Surface Analysis and Quantitative Study of Non-Covalent Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contacts can be identified.

For 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide and its pyrazine analogue, Hirshfeld surface analysis has been performed to deconstruct the two-dimensional fingerprint plots into contributions from different atom-pair contacts. nih.govresearchgate.net This quantitative analysis provides insights into the relative importance of various non-covalent interactions in the crystal packing.

In the case of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide , the most significant contributions to the Hirshfeld surface are from H⋯H, N⋯H/H⋯N, C⋯H/H⋯C, O⋯H/H⋯O, and S⋯H/H⋯S contacts. iucr.org The electrostatic potential can also be mapped onto the Hirshfeld surface, where positive potential (blue regions) indicates hydrogen-bond donors and negative potential (red regions) indicates hydrogen-bond acceptors. nih.govresearchgate.net

The percentage contributions of the most significant intermolecular contacts for a related compound are detailed in the table below.

| Compound Name | H⋯H | C⋯H/H⋯C | O⋯H/H⋯O | S⋯H/H⋯S | N⋯H/H⋯N | C⋯C |

| 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | 39.3% | 18.0% | 15.6% | 10.2% | - | - |

Data for a closely related acetamide derivative is provided for illustrative purposes.

Computational Chemistry and Theoretical Studies of 2 Pyrimidin 5 Yl Acetamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to understand the fundamental electronic characteristics of a molecule, which dictate its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently utilized to determine the optimized geometry, vibrational frequencies, and electronic properties of complex organic compounds, including various metal complexes and pyrimidine (B1678525) derivatives. nih.govresearchgate.net DFT calculations, often using hybrid functionals like B3LYP, allow for the prediction of molecular structures and comparison with experimental data. nih.gov For pyrimidine-based systems, DFT has been used to examine the equilibrium geometry and harmonic vibrational frequencies. researchgate.net While specific DFT studies focused solely on 2-(pyrimidin-5-yl)acetamide are not detailed in the provided sources, this methodology is standard for analyzing related structures to understand their ground-state properties and electronic distribution. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and kinetic stability of a molecule. sci-hub.se This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. sci-hub.sesmolecule.com

In studies of structurally similar compounds, FMO analysis has been used to correlate computational data with biological activity. nih.gov For instance, in a series of pyridine (B92270) variants of benzoyl-phenoxy-acetamide, compounds with low HOMO and LUMO energies were identified as promising candidates for drug development. nih.gov For various pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.4 to 5.7 electron volts, indicating moderate chemical stability and reactivity. smolecule.com This type of analysis for this compound would reveal its electron-donating and -accepting capabilities, providing a theoretical basis for its reactivity in chemical and biological systems.

Table 1: Application of FMO Analysis to Pyrimidine Derivatives

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO Energy | Electron-donating capacity | Predicts reactivity towards electrophiles |

| LUMO Energy | Electron-accepting capacity | Predicts reactivity towards nucleophiles |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity |

This table is a generalized representation based on the principles of FMO analysis as applied to various organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of different electrostatic potential using a color spectrum. researchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

Green Regions : Represent neutral or zero potential areas. nih.gov

For related heterocyclic compounds like benzimidazoles, MEP maps have shown that negative potentials are typically localized over electronegative atoms in carbonyl or pyrimidine groups, while positive potentials are found over hydrogen atoms and the imidazole (B134444) ring. nih.gov An MEP analysis of this compound would identify the electron-rich nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetamide (B32628) group as likely sites for electrophilic interaction, while the hydrogen atoms would be sites for nucleophilic interaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for studying how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. In studies on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors targeting SLACK potassium channels, molecular docking was used to understand structure-activity relationships. mdpi.com These studies led to the identification of potent inhibitors, such as a compound (referred to as compound 9) that showed an IC50 value of 0.20 µM against wild-type SLACK channels. mdpi.com

Docking studies have also been performed on other acetamide-bearing pyrimidine derivatives against various therapeutic targets. For example, pyrazolo[3,4-d]pyrimidines have been docked into the active site of Cyclin-Dependent Kinase 2 (CDK2), where the binding energies correlated well with experimental inhibitory activity. researchgate.net Similarly, other derivatives have been evaluated against the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). researchgate.net Docking simulations of this compound against various protein targets would help to identify potential biological activities and guide the design of more potent analogues.

Table 2: Representative IC50 Values for a 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Analog (Compound 9)

| Target Channel | IC50 Value (µM) |

|---|---|

| WT SLACK | 0.20 µM |

| WT SLICK | 1.3 µM |

| G288S SLACK | 0.30 µM |

| A934T SLACK | 0.28 µM |

Data sourced from a study on SLACK potassium channel inhibitors. mdpi.com

Molecular Dynamics (MD) simulations provide detailed information about the physical movement of atoms and molecules over time, offering insights into the stability and dynamics of ligand-receptor complexes. nih.gov MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can help explain the strength of their interactions. acs.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide |

| Pyrimidin-5-amine |

| 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide |

| 2-(2-Acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide |

| Benzoyl-phenoxy-acetamide |

| Pyrazolo[3,4-d]pyrimidines |

| Thieno[2,3-d]pyrimidin-4(3H)-one |

Conformational Analysis and Stability Predictions

Conformational analysis is typically initiated by identifying all rotatable bonds within the molecule. For this compound, the key flexible bonds are the C-C bond linking the pyrimidine ring and the acetamide group, and the C-N bond within the acetamide side chain. A potential energy surface scan is performed by systematically rotating these bonds to identify low-energy conformers. sci-hub.se The geometry of these conformers is then optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find the most stable, or ground-state, conformation. sci-hub.se Studies on structurally related pyrimidine derivatives have shown that the six-membered pyrimidine ring itself can adopt various conformations, though for an aromatic pyrimidine as in this case, the ring is planar. smolecule.com

Chemical stability and reactivity can be theoretically assessed through the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. smolecule.comnih.gov A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. smolecule.com Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For similar pyrimidine-based compounds, HOMO-LUMO energy gaps have been calculated to predict their behavior in biological systems. smolecule.com Molecular dynamics (MD) simulations can further assess the stability of the compound's conformation within a simulated biological environment, such as in the binding site of a protein, by analyzing fluctuations over time. researchgate.net

Table 1: Theoretical Stability and Reactivity Descriptors for this compound (Hypothetical Values) This table presents hypothetical data based on typical computational study results for similar heterocyclic compounds.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Predicts high chemical stability and low reactivity smolecule.com |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

In Silico Pharmacokinetic and Drug-Likeness Assessment

In silico tools are invaluable in the early stages of drug discovery for predicting the pharmacokinetic properties and drug-likeness of a compound, thereby identifying candidates with a higher probability of success in later clinical phases. researchgate.net

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles

ADME properties determine the bioavailability and residence time of a drug in the body. Computational models are widely used to predict these characteristics for novel compounds like this compound. researchgate.netnih.gov

Drug-likeness is often initially assessed using rules such as Lipinski's Rule of Five, which predicts poor oral absorption or permeation if a molecule violates two or more of its criteria (e.g., molecular weight > 500 Da, logP > 5). ajchem-a.combiointerfaceresearch.com Computational pharmacokinetic studies on various pyrimidine derivatives have demonstrated the utility of these predictions. researchgate.netpreprints.org Online platforms and specialized software can calculate a range of physicochemical and pharmacokinetic properties, including water solubility (LogS), human intestinal absorption (HIA), Caco-2 cell permeability (a model for the intestinal barrier), and plasma protein binding (PPB). nih.gov A bioavailability score is often computed based on these parameters, providing a composite prediction of a compound's potential to be absorbed and circulated to its site of action. ajchem-a.com

Table 2: Predicted ADME and Drug-Likeness Properties for this compound This is an interactive table presenting predicted values based on computational models for similar compounds.

| Property | Predicted Value | Favorable Range | Assessment |

| Molecular Weight | 137.14 g/mol | < 500 | Good |

| LogP (Lipophilicity) | -0.8 | -0.4 to +5.6 | Good |

| Hydrogen Bond Donors | 1 | ≤ 5 | Good |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Good |

| Lipinski's Rule of Five | 0 Violations | 0-1 Violation | Drug-like ajchem-a.com |

| Human Intestinal Absorption | High | High | Good |

| Caco-2 Permeability | Low | High | Potential Issue |

| Bioavailability Score | 0.55 | 0.55 - 0.85 | Good ajchem-a.com |

Evaluation of Potential Drug-Drug Interactions (e.g., Cytochrome P450 Inhibition)

A significant cause of adverse drug-drug interactions is the inhibition of Cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a vast majority of drugs. researchgate.net Predicting a compound's potential to inhibit specific CYP isoforms is a critical step in safety assessment. nih.gov

In silico models, including those based on machine learning and deep neural networks, are trained on large datasets of known inhibitors to predict the likelihood that a new molecule will inhibit key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. ajchem-a.comnih.gov These models analyze the structural features of the compound to identify potential interactions with the active sites of these enzymes. researchgate.net Studies on other pyrimidine-containing compounds have shown that they can be inhibitors of various CYP isoforms, making this a necessary evaluation for this compound. ajchem-a.com The prediction helps to flag potential liabilities early, guiding further experimental testing and chemical modifications to mitigate the risk of drug-drug interactions.

Table 3: Predicted Cytochrome P450 Inhibition Profile for this compound This table provides a qualitative prediction of the inhibitory potential against major CYP isoforms based on computational models.

| CYP Isoform | Predicted Activity | Implication |

| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates |

| CYP2C9 | Inhibitor | Potential for interaction with CYP2C9 substrates (e.g., warfarin) ajchem-a.com |

| CYP2C19 | Inhibitor | Potential for interaction with CYP2C19 substrates (e.g., omeprazole) ajchem-a.com |

| CYP2D6 | Non-inhibitor | Low risk of interaction with CYP2D6 substrates |

| CYP3A4 | Non-inhibitor | Low risk of interaction with CYP3A4 substrates ajchem-a.com |

Biological and Pharmacological Evaluation of 2 Pyrimidin 5 Yl Acetamide Derivatives

Antimicrobial Spectrum and Efficacy

Derivatives of 2-(pyrimidin-5-yl)acetamide have demonstrated a broad spectrum of antimicrobial activity, with studies highlighting their efficacy against both bacterial and fungal pathogens. researchgate.netresearchgate.net The introduction of different substituents on the pyrimidine (B1678525) and acetamide (B32628) moieties has allowed for the fine-tuning of their activity, leading to the identification of compounds with potent and selective antimicrobial properties. researchgate.netpreprints.org

Several studies have reported the significant antibacterial potential of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, a series of bis-pyrimidine acetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica (Gram-negative). researchgate.net Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values that were comparable or even superior to the standard drug cefadroxil (B1668780). researchgate.net

In another study, novel 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives were synthesized and showed significant activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 2.0 to 8.0 μg/mL. acs.org Certain compounds within this series demonstrated potent inhibition of bacterial DNA gyrase, a key enzyme in bacterial replication. acs.org For example, compound 9o, with methoxy (B1213986) and methyl substitutions, was identified as a particularly effective antibacterial agent, surpassing the efficacy of ciprofloxacin (B1669076) against the tested strains. acs.org

Furthermore, the synthesis of pyrimidine derivatives linked to a benzothiazole (B30560) moiety has yielded compounds with excellent activity against both Gram-positive and Gram-negative bacteria. researchgate.net The structure-activity relationship studies revealed that the presence of specific groups, such as 4-chlorophenyl and morpholine (B109124) derivatives, on the pyrimidine ring resulted in broad-spectrum antibacterial activity. ripublication.com Some derivatives of 2-mercaptobenzothiazole (B37678) linked to acetamide also showed promising antibacterial activity, with MIC values close to the standard drug levofloxacin, particularly against E. coli, S. typhi, S. aureus, and B. subtilis. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

|---|---|---|---|

| Bis-pyrimidine acetamides (e.g., 3, 13, 16, 17, 18) | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | MIC values comparable or superior to cefadroxil | researchgate.netnih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Gram-positive and Gram-negative bacteria | MIC ranging from 2.0 to 8.0 μg/mL | acs.org |

| Compound 9o (a 1,2,4-triazolo[1,5-a]pyrimidine) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Inhibition zone > ciprofloxacin | acs.org |

| Pyrimidine-benzothiazole conjugates | Gram-positive and Gram-negative bacteria | "Excellent activity" | researchgate.net |

| 2-Mercaptobenzothiazole acetamide derivative (2b) | B. subtilis | MIC lower than levofloxacin | nih.gov |

| 2-Mercaptobenzothiazole acetamide derivative (2i) | B. subtilis, S. typhi, S. aureus | MIC equal to or close to levofloxacin | nih.gov |

| Pyridothienopyrimidine derivatives (3a, 5a, 9b) | Various bacterial strains | MIC ranges of 4–16 µg/mL | nih.gov |

| Imidazole (B134444) derivative (205) | K. pneumoniae | MIC of 0.25 µg/mL (vs. ciprofloxacin 32 µg/mL) | mdpi.com |

| Imidazole derivative (206) | S. aureus | MIC of 0.25 µg/mL (vs. ciprofloxacin 0.5 µg/mL) | mdpi.com |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

The antifungal potential of this compound derivatives has also been well-documented. Several synthesized series of these compounds have been screened against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. researchgate.netresearchgate.net For instance, certain bis-pyrimidine acetamide derivatives demonstrated notable antifungal activity, with some compounds showing better MIC values than the standard antifungal drug fluconazole. researchgate.netnih.gov

The introduction of a thiazole (B1198619) ring to the pyrimidine structure has been a successful strategy in developing potent antifungal agents. A series of 2-(2-aryl-4-methyl-thiazol-5-yl)-5-((2-aryl/benzylthiazol-4-yl)methyl)-1,3,4-oxadiazole derivatives, which can be considered as complex derivatives of the core pyrimidine acetamide structure, showed good antifungal activity against C. albicans, Candida tropicalis, A. niger, and Aspergillus flavus. researchgate.net Similarly, pyrazole (B372694) acetamide derivatives have been identified as promising antifungal agents, with some compounds showing significant activity against C. albicans and A. niger with MIC values of 50 μg/ml. nih.govresearchgate.net

Furthermore, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also showed activity against Aspergillus species. uantwerpen.be An imidazole derivative, compound 207, exhibited greater antifungal activity against C. albicans with an MIC value of 0.25 µg/mL, which was superior to the standard drug clotrimazole (B1669251) (MIC of 0.5 µg/mL). mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| Bis-pyrimidine acetamides (e.g., 3, 18) | A. niger, C. albicans | MIC values better than fluconazole | researchgate.netnih.gov |

| Thiazole-oxadiazole derivatives | C. albicans, C. tropicalis, A. niger, A. flavus | "Good antifungal activity" | researchgate.net |

| Pyrazole acetamide derivatives (OK-7, OK-8) | C. albicans, A. niger | MIC of 50 μg/ml | nih.govresearchgate.net |

| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | uantwerpen.be |

| Imidazole derivative (207) | C. albicans | MIC of 0.25 µg/mL (vs. clotrimazole 0.5 µg/mL) | mdpi.com |

| Pyridothienopyrimidine derivatives (3a, 5a, 9b) | Various fungal strains | MIC ranges of 4–16 µg/mL | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

Anticancer and Antitumor Potential

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. researchgate.netbohrium.com Consequently, derivatives of this compound have been extensively investigated for their antitumor properties, leading to the discovery of compounds with significant cytotoxic activity against various cancer cell lines and the ability to modulate key oncogenic pathways. tandfonline.comresearchgate.netscirp.org

A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For example, a series of novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines. mdpi.com One compound, 5l, showed potent inhibition against MDA-MB-231 with an IC50 value of 1.4 μM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 5.2 μM). mdpi.com

Similarly, new pyrimidine carboxamide derivatives linked to thiophene, pyrazole, and thiazole moieties have been reported as antitumor agents. tandfonline.com These compounds were screened against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines, with several compounds displaying significant therapeutic activity. tandfonline.com Another study on pyrazolo[3,4-d]pyrimidine derivatives showed marked anticancer activity against various cell lines, with compound 12g being the most potent, exhibiting IC50 values between 5.36 and 9.09 μM. researchgate.net

Furthermore, bis-pyrimidine acetamide derivatives have shown good anticancer potential against the human colorectal carcinoma (HCT116) cell line, with some compounds (12, 16, and 18) displaying greater activity than the reference drug 5-fluorouracil (B62378). nih.gov Pyridothienopyrimidine derivatives have also been evaluated for their antiproliferative activity against HepG2 and MCF-7 cancer cell lines, with several compounds showing potent cytotoxic activity with IC50 values in the low micromolar range. nih.gov

Table 3: Cytotoxicity of Selected this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5l) | MDA-MB-231 (Breast) | 1.4 | mdpi.com |

| Pyrimidine carboxamide derivatives (9b, 10b, 11b, 19b) | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | "Significant therapeutic activity" | tandfonline.com |

| Pyrazolo[3,4-d]pyrimidine derivative (12g) | Various cancer cell lines | 5.36 - 9.09 | researchgate.net |

| N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide (13a) | MCF-7 (Breast) | 23 | scirp.org |

| Bis-pyrimidine acetamides (12, 16, 18) | HCT-116 (Colon) | 0.73 - 0.98 | nih.gov |

| Pyridothienopyrimidine derivatives (3a, 5a, 9b) | HepG2 (Liver), MCF-7 (Breast) | 1.17 - 2.79 | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list of all studied compounds.

The anticancer activity of this compound derivatives is often attributed to their ability to interact with and modulate the activity of specific molecular targets within oncogenic signaling pathways. One of the key targets for these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Several studies have shown that pyrimidine-based acetamides can act as EGFR inhibitors. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were designed as EGFR tyrosine kinase inhibitors, and docking studies confirmed their binding to the ATP binding site of the EGFR protein. researchgate.net Similarly, pyridothienopyrimidine derivatives have demonstrated potent inhibitory activity against EGFR, with some compounds showing higher potency than the reference drug erlotinib. nih.gov

Cyclin-Dependent Kinases (CDKs) are another important class of targets for anticancer drug development. A pyrazolo[1,5-a]pyrimidine (B1248293) derivative, 7a, was found to inhibit the CDK1/Cyclin B complex with an IC50 of 161.2 ± 2.7 nM, leading to cell cycle arrest at the G2/M phase. researchgate.net This highlights the potential of pyrimidine acetamide derivatives to interfere with cell cycle progression in cancer cells.

Furthermore, some derivatives have been shown to target other important components of cancer signaling, such as Focal Adhesion Kinase (FAK) and Myeloperoxidase. The broad inhibitory profile of these compounds against various kinases and enzymes underscores their potential as multi-targeted anticancer agents.

A particularly promising strategy in cancer chemotherapy is the dual inhibition of key enzymes in nucleotide biosynthesis, such as Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). Several pyrrolo[2,3-d]pyrimidine derivatives, which share a structural resemblance to the core pyrimidine ring, have been designed and synthesized as dual inhibitors of TS and DHFR. nih.govnih.gov One such classical analogue, N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid, was found to be a potent dual inhibitor of human TS (IC50 = 90 nM) and human DHFR (IC50 = 420 nM). nih.govnih.gov

Another study on thieno[2,3-d]pyrimidine (B153573) derivatives also reported the synthesis of potent dual inhibitors of TS and DHFR. acs.org The 6-ethyl substituted compound 2 in this series was an excellent dual inhibitor of human TS (IC50 = 54 nM) and human DHFR (IC50 = 19 nM) and exhibited nanomolar GI50 values against tumor cells in culture. acs.org This dual-targeting approach can lead to a more effective blockade of DNA synthesis in cancer cells and potentially overcome resistance mechanisms associated with single-target agents.

Anti-inflammatory Activities and Mechanisms

The pyrimidine nucleus is a core structure in many biologically important molecules, including those that modulate immune and inflammatory responses. researchgate.net Derivatives of this compound have been explored for their potential to mitigate inflammation, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govrsc.org The general mechanism for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production, which is generated by cyclooxygenase (COX) enzymes. nih.govrsc.org

A primary mechanism for the anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. nih.gov Research has focused on developing pyrimidine derivatives that selectively inhibit COX-2, as this isoform is predominantly expressed during pathological inflammation, potentially reducing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Several studies have synthesized and evaluated pyrimidine derivatives for their COX inhibitory activity. For instance, a series of pyrimidine-5-carbonitrile hybrids linked to a 2-amino-4-aryl-1,3-thiazole through an acetamide group demonstrated good and selective COX-2 inhibition. nih.gov Compounds in this series, such as 35 , 36 , and 37 , showed significant in vivo anti-inflammatory activity, with edema inhibition reaching up to 94% compared to the standard drug meloxicam. nih.govtandfonline.com

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as COX-2 inhibitors. nih.govnih.gov Docking studies suggest that the larger active site of the COX-2 enzyme can accommodate these bulkier structures, allowing for selective binding. nih.gov Certain pyrazolo[3,4-d]pyrimidine analogues demonstrated anti-inflammatory activity comparable to the clinically used COX-2 inhibitor celecoxib. nih.gov Another study reported that pyrano[2,3-d]pyrimidine derivatives 5 and 6 were potent inhibitors of COX-2, with IC50 values of 0.04 µM, comparable to celecoxib. nih.govrsc.org

The table below summarizes the COX-2 inhibitory activity of selected pyrimidine derivatives.

| Compound | Class | COX-2 IC50 (µM) | Selectivity Index (SI) vs. COX-1 | Reference |

| 35 | Pyrimidine-5-carbonitrile hybrid | 1.17 | 5.78 | nih.gov |

| 36 | Pyrimidine-5-carbonitrile hybrid | 1.13 | 7.84 | nih.gov |

| 37 | Pyrimidine-5-carbonitrile hybrid | 1.03 | 8.21 | nih.gov |

| 5 | Pyrano[2,3-d]pyrimidine | 0.04 | Not Reported | nih.govrsc.org |

| 6 | Pyrano[2,3-d]pyrimidine | 0.04 | Not Reported | nih.govrsc.org |

| Celecoxib (Reference) | Sulfonamide | 0.88 | 8.31 | nih.gov |

Neurological and Anticonvulsant Properties

The pyrimidine scaffold is also a key feature in compounds targeting the central nervous system (CNS). researchgate.net Derivatives of this compound have shown promise in the treatment of neurological disorders, particularly epilepsy, by modulating the activity of specific ion channels and neurotransmitter systems.

Sodium-activated potassium (KNa) channels, particularly the SLACK (Slo2.2 or KCNT1) channel, are crucial regulators of neuronal excitability. nih.govmdpi.com Gain-of-function mutations in the KCNT1 gene are linked to severe and pharmacoresistant epileptic disorders like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS). nih.govnih.gov This makes small molecule inhibitors of SLACK channels a promising therapeutic strategy. nih.govmdpi.com

A series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, identified through high-throughput screening, have been optimized as potent SLACK channel inhibitors. nih.govnih.govresearchgate.net Structure-activity relationship (SAR) studies involved systematic modifications to the scaffold, leading to the identification of compounds with submicromolar inhibitory activity. For example, analog 40 (VU0915735) emerged as the most potent inhibitor from one such study. mdpi.com The pyrimidine core was found to be optimal for activity, as replacing it with pyridine (B92270) or phenyl rings led to a significant drop in potency. mdpi.com

The table below presents the inhibitory concentrations (IC50) for selected 2-aryloxy-N-(pyrimidin-5-yl)acetamide analogs against the wild-type (WT) SLACK channel.

| Compound | Structure Modification | SLACK IC50 (µM) | Reference |

| 10 (Hit Compound) | 2-(4-chlorophenoxy)-2-methylpropanoic acid derivative | ~1.0 (estimated) | mdpi.com |

| 40 (VU0915735) | Optimized analog | <1.0 | mdpi.com |

| 66 (VU0936154) | Optimized analog with N-methyl linker and cyano substituent | <1.0 | mdpi.com |

| 86 | Pyridine core analog | ~2-fold less potent than 10 | mdpi.com |

| 88 | Phenyl core analog | ~3.5-fold less potent than 10 | mdpi.com |

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS, and its modulation is a key mechanism for many anticonvulsant drugs. researchgate.netjapsonline.com Research into pyrimidine derivatives has explored their potential to interact with GABAergic targets.

Studies on (4,6-dimethylpyrimidin-2-yl)thio-N-acetamide derivatives showed moderate anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model. japsonline.com Molecular docking studies predicted that these compounds have an affinity for both the GABAA receptor and the GABA-aminotransferase (GABA-AT) enzyme, which is responsible for GABA degradation. japsonline.com Similarly, a lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide , demonstrated the ability to reduce seizure severity and increase latency, with docking studies indicating affinity for the GABAA receptor and GABA-AT. researchgate.netmedipol.edu.tr These findings suggest that the anticonvulsant effects of these pyrimidine acetamide derivatives may be mediated, at least in part, by enhancing GABAergic inhibition. japsonline.comresearchgate.net

The translocator protein 18 kDa (TSPO) is located on the outer mitochondrial membrane and is overexpressed in activated microglia, making it a key biomarker for neuroinflammation associated with various neurodegenerative diseases. mdpi.comresearchgate.net Developing ligands for TSPO is a major focus for diagnostic imaging (e.g., PET scans) and potential therapeutic intervention. mdpi.comacs.org

Pyrazolo[1,5-a]pyrimidine acetamide derivatives, which are structurally related to this compound, have emerged as highly potent and selective TSPO ligands. researchgate.netacs.org For instance, DPA-714 , a N,N-diethyl-2-(pyrazolo[1,5-a]pyrimidin-3-yl)acetamide derivative, shows high affinity for TSPO. acs.org Further synthesis and optimization have led to compounds with even greater affinity. A study on novel N,N-disubstituted pyrazolopyrimidine acetamides led to the discovery of GMA 15 , which exhibited a 61-fold higher affinity for TSPO than DPA-714. mdpi.com These ligands are being developed as PET radiotracers to visualize neuroinflammatory processes in vivo. acs.org

The table below shows the binding affinities (Ki) of representative pyrazolo[1,5-a]pyrimidine acetamide derivatives for TSPO.

| Compound | Class | TSPO Ki (nM) | Reference |

| DPA-714 | Pyrazolo[1,5-a]pyrimidine | 3.66 | mdpi.com |

| Fluoroalkyl/alkynyl analogs | Pyrazolo[1,5-a]pyrimidine | 0.37 - 0.86 | acs.org |

| GMA 15 | N,N-disubstituted pyrazolopyrimidine acetamide | 0.060 | mdpi.com |

| [18F]F-DPA | Pyrazolo[1,5-a]pyrimidine | 1.7 | acs.org |

Other Pharmacological Activities of Note

Beyond their anti-inflammatory and neurological properties, pyrimidine acetamide derivatives have been investigated for other potential therapeutic applications. The inherent biological significance of the pyrimidine ring has prompted broad screening of its derivatives. nih.goviucr.org

Studies have reported that certain bis-pyrimidine acetamide derivatives exhibit significant in vitro antimicrobial and anticancer activities. nih.gov For example, compounds 12 , 16 , and 18 in one study showed potent anticancer activity against the HCT116 human colorectal carcinoma cell line, with IC50 values better than the reference drug 5-fluorouracil. nih.gov Some of these compounds also demonstrated strong antimicrobial effects against various bacterial and fungal strains. nih.gov Additionally, other research has highlighted the potential for phenoxy acetamide derivatives to possess analgesic, antimicrobial, and antifungal properties. nih.gov

Antiviral Properties

Derivatives of this compound have been a subject of significant research interest for their potential as antiviral agents. The pyrimidine core is a crucial pharmacophore that has demonstrated a broad spectrum of antiviral activities against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza viruses, and coronaviruses. mdpi.comnih.gov The mechanism of action often involves the inhibition of key viral enzymes essential for replication.

Research into pyrimidine-acetamide compounds has identified their role as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV. smolecule.com These compounds can bind to the allosteric site of the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and thereby inhibits viral DNA synthesis. smolecule.com Molecular docking studies have shown that the acetamide group plays a significant role in the binding affinity to the enzyme's active site. smolecule.com

In the context of influenza viruses, certain pyrimidine derivatives have been developed as inhibitors of the viral RNA-dependent RNA polymerase (RdRp) complex. mdpi.com Specifically, they can disrupt the protein-protein interaction between the PA and PB1 subunits of the polymerase, which is critical for viral replication. mdpi.com One such derivative, characterized by a pyrimidine core with a thio-N-(m-tolyl)acetamide side chain, has shown promising inhibitory activity. mdpi.com

More recently, with the emergence of SARS-CoV-2, the pyrimidine scaffold has been explored for developing agents against this virus. acs.org Studies have evaluated newly synthesized pyrimidine thioglycosides for their ability to inhibit SARS-CoV-2 replication, with some compounds demonstrating potent activity. acs.org The general antiviral potential of pyrimidines is well-documented, with various derivatives showing inhibitory effects against herpes virus, poliovirus, and hepatitis C virus (HCV). mdpi.comnih.gov

Table 1: Antiviral Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Virus Target | Mechanism of Action | Reported Efficacy (IC₅₀/EC₅₀) |

| Pyrimidine-acetamide hybrids | Human Immunodeficiency Virus (HIV) | Non-nucleoside reverse transcriptase inhibition smolecule.com | - |

| Pyridine and pyrimidine derivatives with thio-N-(m-tolyl)acetamide side chain | Influenza A Virus | Inhibition of PA-PB1 protein-protein interaction mdpi.com | EC₅₀ = 2.8 µM (Compound 2d) mdpi.com |

| Pyrimidine thioglycosides | SARS-CoV-2 | Inhibition of viral replication acs.org | Potent activity reported acs.org |

| 2,4-diamino-5-cyano-6-pyrimidine hybrids | Various viruses | General antiviral properties mdpi.com | Significant in vitro activity mdpi.com |

| 5-[5-(sec-Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrimidin-4-amine | Tobacco Mosaic Virus (TMV) | Antiviral activity against TMV nih.gov | - |

Antimalarial Potential

The pyrimidine scaffold is a validated target in the search for new antimalarial drugs, primarily due to the parasite's reliance on its own pyrimidine biosynthesis pathway, which is distinct from the human host's. Derivatives of this compound have been explored as part of a broader effort to develop potent inhibitors against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov

A key enzyme in the parasite's pyrimidine synthesis is dihydroorotate (B8406146) dehydrogenase (DHODH), which has been validated as a clinical drug target. nih.gov Triazolopyrimidine-based inhibitors have shown significant promise, and medicinal chemistry efforts have focused on modifying various parts of the scaffold to enhance potency and selectivity. nih.gov

Furthermore, hybrid molecules incorporating a pyrimidine ring with other known antimalarial pharmacophores, such as quinoline, have been synthesized and evaluated. mdpi.com For instance, quinoline-pyrimidine hybrids have demonstrated potent in vitro activity against both chloroquine-sensitive (D10, D6) and chloroquine-resistant (Dd2, W2) strains of P. falciparum. mdpi.com The linker between the two heterocyclic systems and the substituents on the pyrimidine ring have been shown to be critical for antimalarial activity. mdpi.com Some amide derivatives have also shown the ability to inhibit the formation of β-hematin, a crucial detoxification process for the parasite. mdpi.com

Research has also identified tetrazole and amide derivatives of this compound that are active against the hemoglobin degradation pathway in the parasite. nih.gov Structure-activity relationship (SAR) studies on these series have led to compounds with 10- to 20-fold improvements in potency compared to initial hits. nih.gov

Table 2: Antimalarial Activity of Selected Pyrimidine Derivatives